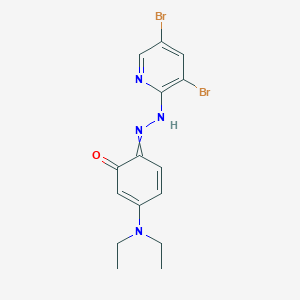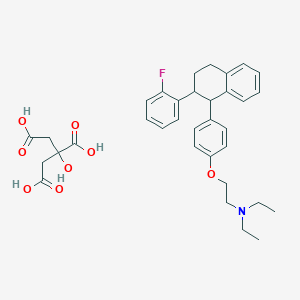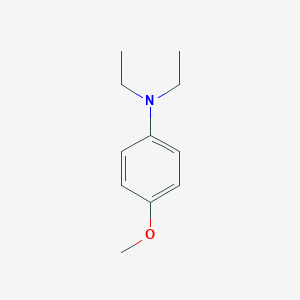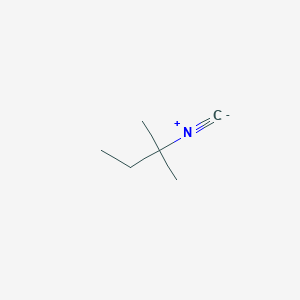![molecular formula C23H50O4Si2 B078289 2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate CAS No. 14473-56-4](/img/structure/B78289.png)
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMS-EMM and is a derivative of myristic acid. TMS-EMM is a colorless liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Wirkmechanismus
The mechanism of action of TMS-EMM is not well understood. However, it is believed that TMS-EMM reacts with carboxylic acids and alcohols to form stable esters and ethers, respectively. This reactivity makes TMS-EMM a useful reagent for protecting functional groups during organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of TMS-EMM. However, it has been shown to be non-toxic and non-irritating in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMS-EMM in lab experiments is its high reactivity, which makes it a useful reagent for protecting functional groups during organic synthesis. Additionally, TMS-EMM is relatively easy to synthesize and purify. However, one limitation of using TMS-EMM is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research on TMS-EMM. One area of interest is the development of new synthetic methods for TMS-EMM and its derivatives. Additionally, TMS-EMM could be further studied for its potential applications in drug delivery and as a precursor for the synthesis of other compounds. Finally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of TMS-EMM.
Synthesemethoden
TMS-EMM can be synthesized by reacting myristic acid with trimethylsilyl chloride and triethylamine in dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of TMS-EMM is typically around 70%.
Wissenschaftliche Forschungsanwendungen
TMS-EMM has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of esters and amides. TMS-EMM is also used as a protecting group for carboxylic acids and alcohols. Additionally, TMS-EMM has been used as a precursor for the synthesis of other compounds, such as TMS-EMM-PC, which is a phospholipid derivative that has potential applications in drug delivery.
Eigenschaften
CAS-Nummer |
14473-56-4 |
|---|---|
Produktname |
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate |
Molekularformel |
C23H50O4Si2 |
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
1,3-bis(trimethylsilyloxy)propan-2-yl tetradecanoate |
InChI |
InChI=1S/C23H50O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-23(24)27-22(20-25-28(2,3)4)21-26-29(5,6)7/h22H,8-21H2,1-7H3 |
InChI-Schlüssel |
YDASQGBHNHGOSK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Synonyme |
Myristic acid 2-trimethylsilyloxy-1-[(trimethylsilyloxy)methyl]ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



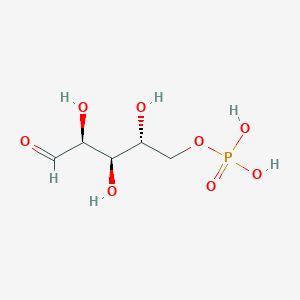
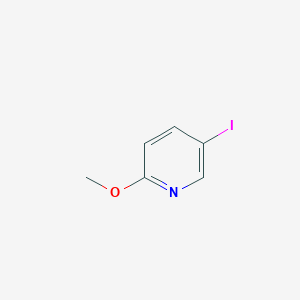
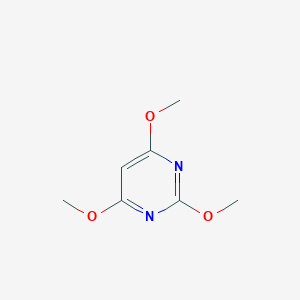

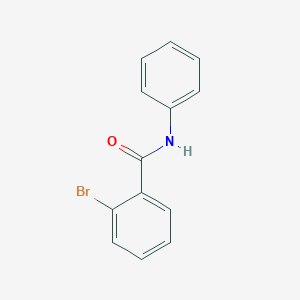
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)

